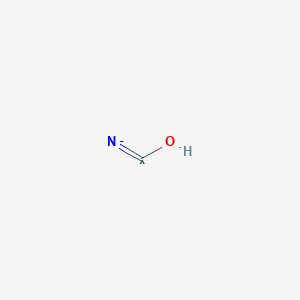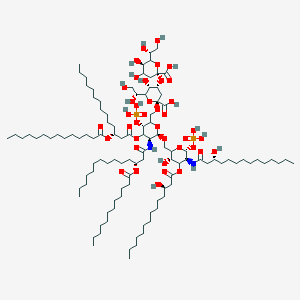
CID 5460572
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxidonitridocarbonate(.1-) is an organic radical anion. It is a conjugate acid of a nitridooxidocarbonate(.2-).
Scientific Research Applications
Protein Function Control : CID is instrumental in studying biological processes by controlling protein function with precision. It has been used to dissect signal transductions and study membrane and protein trafficking, offering a method to manipulate biological systems which are not accessible by classical genetic interference methods (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : In biomedical research, CID-based systems like PROTAC-CID platforms have been engineered for inducible gene regulation and editing. These systems allow fine-tuning of gene expression and have been successfully packaged into viral vectors for in vivo applications (Ma et al., 2023).
Cellular Signal Manipulation : CID techniques have been crucial in resolving cell biology problems, especially in understanding the 'signaling paradox'. This includes studies on lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).
Reversible Protein Localization : The development of novel chemical inducers of protein dimerization has allowed researchers to control processes such as peroxisome transport and mitotic checkpoint signaling in living cells with high spatiotemporal resolution (Aonbangkhen et al., 2018).
Water Use Efficiency in Agriculture : In agriculture, CID, particularly carbon isotope discrimination, has been used as a criterion for improving water use efficiency and productivity in crops like barley (Anyia et al., 2007).
Methodological Advances in Developmental Research : CID has been pivotal in developmental research, particularly in aligning research goals with research designs, and introducing techniques like machine learning for data interpretation (Hamaker, Mulder, & van IJzendoorn, 2020).
Chemically Inducible Heterotrimerization : Recent advancements in CID have led to the development of chemically inducible trimerization systems, expanding the toolbox for manipulating protein interactions in live cells for cell biology and synthetic biology applications (Wu et al., 2020).
Proteomics and Structural Analysis : CID is crucial in proteomics, especially in the structural analysis and sequencing of peptides, aiding in the understanding of complex biological processes (Tabb et al., 2003).
properties
Product Name |
CID 5460572 |
|---|---|
Molecular Formula |
CHNO- |
Molecular Weight |
43.025 g/mol |
InChI |
InChI=1S/CHNO/c2-1-3/h(H-,2,3)/q-1 |
InChI Key |
GRCCOBOKTXPSDN-UHFFFAOYSA-N |
SMILES |
[C](=[N-])O |
Canonical SMILES |
[C](=[N-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)
![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)







![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 4,5,8,10,12,13,13a,13b-decahydro-4,5-dihydroxy-4,5-dimethyl-3-(1-methylethyl)-, (3R,4R,5R,13aR,13bR)-](/img/structure/B1237783.png)

